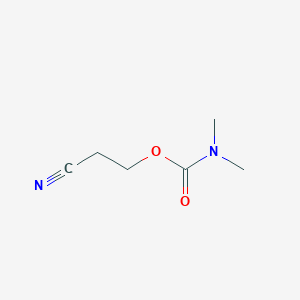
2-Cyanoethyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl dimethylcarbamate is an organic compound with the molecular formula C6H10N2O2. It is a carbamate ester that has found applications in various fields due to its unique chemical properties. This compound is known for its role in synthetic chemistry and its potential use in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoethyl dimethylcarbamate typically involves the reaction of dimethylamine with 2-cyanoethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2NH + ClCOOCH2CH2CN→(CH3)2NCOOCH2CH2CN + HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of catalysts such as iron-chrome catalysts can improve the reaction rate and selectivity. The reaction is typically conducted at elevated temperatures to facilitate the formation of the carbamate ester.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
2-Cyanoethyl dimethylcarbamate has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the synthesis of drugs with carbamate functionalities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl dimethylcarbamate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate esters. This modification can alter the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve nucleophilic attack on the carbamate group.
Comparison with Similar Compounds
2-Cyanoethyl dimethylcarbamate can be compared with other carbamate esters such as:
Ethyl carbamate: Known for its use in the synthesis of urethanes.
Methyl carbamate: Used in the production of pesticides and pharmaceuticals.
2-Cyanoethyl acrylate: Utilized in polymer chemistry and as a monomer for the production of specialty polymers.
Uniqueness: this compound is unique due to its cyanoethyl group, which imparts distinct reactivity and properties compared to other carbamate esters. This uniqueness makes it valuable in specific synthetic applications and industrial processes.
Properties
CAS No. |
341547-66-8 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-cyanoethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H10N2O2/c1-8(2)6(9)10-5-3-4-7/h3,5H2,1-2H3 |
InChI Key |
ZFBGAJOWIKFQDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















